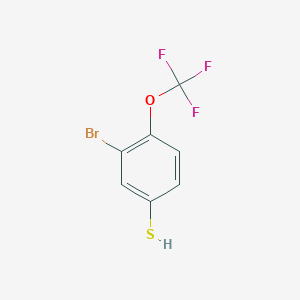
3-Bromo-4-trifluoromethoxybenzenethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-trifluoromethoxybenzenethiol is an organosulfur compound with the molecular formula C7H4BrF3OS It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a thiol group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-trifluoromethoxybenzenethiol typically involves the introduction of the trifluoromethoxy group and the thiol group onto a bromobenzene derivative. One common method includes the following steps:
Bromination: Starting with a suitable benzene derivative, bromination is carried out using bromine or a brominating agent to introduce the bromine atom at the desired position on the benzene ring.
Trifluoromethoxylation: The trifluoromethoxy group is introduced using a reagent such as trifluoromethanol in the presence of a base or a catalyst.
Thiol Introduction: The thiol group is introduced by reacting the intermediate compound with a thiolating agent, such as thiourea or hydrogen sulfide, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-trifluoromethoxybenzenethiol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can undergo reduction reactions, particularly the reduction of the bromine atom to form the corresponding benzene derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or ammonia in solvents such as ethanol or water.
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of disulfides or sulfonic acids.
Reduction: Formation of reduced benzene derivatives.
Aplicaciones Científicas De Investigación
3-Bromo-4-trifluoromethoxybenzenethiol has several scientific research applications, including:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Material Science: Employed in the development of novel materials with specific properties, such as polymers and coatings.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals due to its unique chemical properties.
Biological Studies: Used in studies involving enzyme inhibition and protein modification.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-trifluoromethoxybenzenethiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to various targets.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-4-(trifluoromethoxy)benzene: Similar structure but lacks the thiol group.
3-Bromo-4-methoxybenzenethiol: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
3-Bromo-4-fluorobenzotrifluoride: Similar structure but with a fluorine atom instead of a thiol group.
Uniqueness
3-Bromo-4-trifluoromethoxybenzenethiol is unique due to the presence of both the trifluoromethoxy group and the thiol group on the same benzene ring. This combination of functional groups imparts distinct chemical properties, such as enhanced reactivity and potential for diverse applications in various fields.
Propiedades
Número CAS |
1208076-75-8 |
|---|---|
Fórmula molecular |
C7H4BrF3OS |
Peso molecular |
273.07 g/mol |
Nombre IUPAC |
3-bromo-4-(trifluoromethoxy)benzenethiol |
InChI |
InChI=1S/C7H4BrF3OS/c8-5-3-4(13)1-2-6(5)12-7(9,10)11/h1-3,13H |
Clave InChI |
IJWPUOUJWAWQFQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1S)Br)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


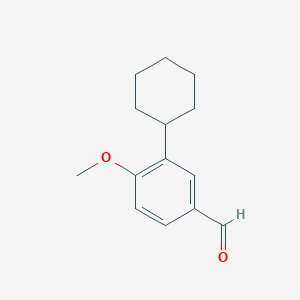
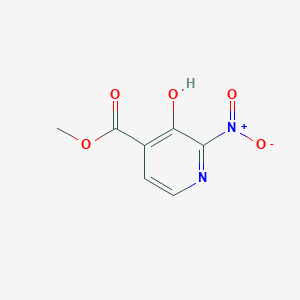
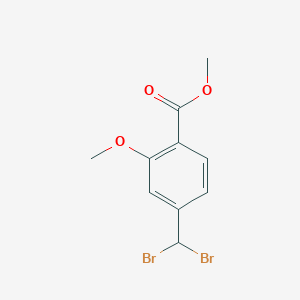
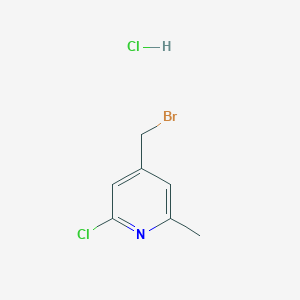
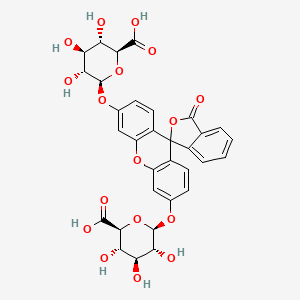
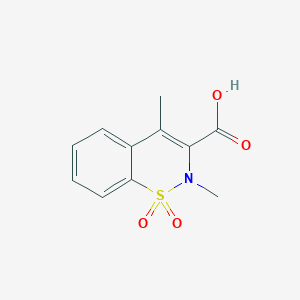
![7-((2-(Trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13911794.png)

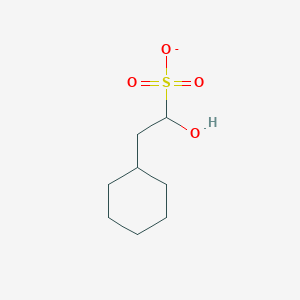

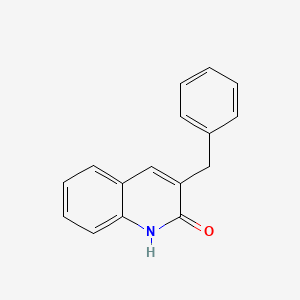
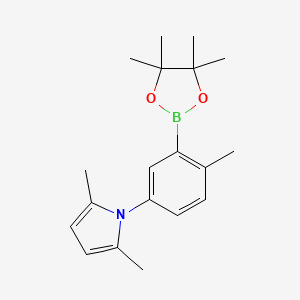
![2-[3-Chloro-5-(methoxymethoxy)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13911831.png)

